Ethyl Arachidonate-d5
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Overview
Description
Ethyl Arachidonate-d5 is a deuterated form of ethyl arachidonate, a long-chain fatty acid ethyl ester. It is derived from arachidonic acid, a polyunsaturated omega-6 fatty acid. The deuterium labeling in this compound makes it a valuable tool in scientific research, particularly in studies involving lipid metabolism and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl Arachidonate-d5 is synthesized through the esterification of deuterated ethanol with arachidonic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated ethanol and arachidonic acid, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl Arachidonate-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to arachidonic acid or other reduced forms.
Substitution: It can undergo substitution reactions where the ethyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts like lipoxygenase.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions
Major Products:
Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives.
Reduction: Arachidonic acid and other reduced forms.
Substitution: Ethyl-substituted derivatives with different functional groups
Scientific Research Applications
Ethyl Arachidonate-d5 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the study of lipid metabolism and pathways.
Biology: Helps in tracing the metabolic pathways of arachidonic acid and its derivatives in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of arachidonic acid derivatives in the body.
Industry: Employed in the development of new drugs and therapeutic agents targeting lipid signaling pathways
Mechanism of Action
Ethyl Arachidonate-d5 exerts its effects primarily through its incorporation into lipid membranes and subsequent metabolism to bioactive lipid mediators. The deuterium labeling allows for precise tracking of its metabolic fate. Key molecular targets include cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which convert it into various eicosanoids involved in inflammation and other physiological processes .
Comparison with Similar Compounds
Arachidonic Acid: The parent compound, involved in the synthesis of various eicosanoids.
Ethyl Arachidonate: The non-deuterated form, used in similar research applications.
Deuterated Arachidonic Acid: Another deuterated derivative used for similar purposes
Uniqueness: Ethyl Arachidonate-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate quantification and tracing of metabolic pathways are crucial .
Properties
Molecular Formula |
C22H36O2 |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-21H2,1-2H3/b9-8-,12-11-,15-14-,18-17-/i2D3,4D2 |
InChI Key |
SNXPWYFWAZVIAU-DJRYQXLJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC |
Origin of Product |
United States |
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